Home > Products > Screening Compounds P78461 > PTH (1-38) (HUMAN)
PTH (1-38) (HUMAN) - 104218-12-4

PTH (1-38) (HUMAN)

Catalog Number: EVT-1508882
CAS Number: 104218-12-4
Molecular Formula: C12H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Parathyroid hormone is synthesized and secreted by the chief cells of the parathyroid glands. The gene encoding parathyroid hormone is located on chromosome 11. Parathyroid hormone (1-38) can be produced synthetically for research and therapeutic purposes, often using recombinant DNA technology.

Classification

Parathyroid hormone belongs to the class of polypeptide hormones. It is classified as a peptide hormone due to its structure comprising a chain of amino acids. Its primary receptor, parathyroid hormone 1 receptor, is predominantly found in bone and kidney tissues.

Synthesis Analysis

Methods

The synthesis of parathyroid hormone (1-38) can be achieved through several methods:

  1. Recombinant DNA Technology: This involves inserting the gene coding for parathyroid hormone into bacterial or yeast cells, which then produce the peptide through their natural protein synthesis machinery.
  2. Solid-Phase Peptide Synthesis: This chemical method allows for the stepwise assembly of amino acids on a solid support, resulting in the desired peptide sequence.

Technical Details

In recombinant synthesis, after expression in host cells, the peptide is harvested and purified using techniques such as affinity chromatography or high-performance liquid chromatography. In solid-phase synthesis, protecting groups are used to prevent unwanted reactions during assembly, and cleavage from the solid support is performed at the end to release the final product.

Molecular Structure Analysis

Structure

Parathyroid hormone (1-38) has a unique three-dimensional conformation crucial for its biological activity. It typically adopts an α-helical structure that is essential for binding to its receptor.

Data

The molecular weight of parathyroid hormone (1-38) is approximately 4,500 Da. The sequence includes critical residues that facilitate receptor interaction and subsequent signaling pathways involved in calcium metabolism.

Chemical Reactions Analysis

Reactions

Parathyroid hormone (1-38) primarily acts through receptor-mediated mechanisms that initiate various intracellular signaling cascades:

  1. Activation of Adenylyl Cyclase: This leads to increased levels of cyclic adenosine monophosphate, which activates protein kinase A.
  2. Regulation of Gene Expression: Parathyroid hormone influences genes involved in osteoclastogenesis and osteoblast activity through various signaling pathways.

Technical Details

The binding of parathyroid hormone to its receptor activates G-proteins that mediate downstream effects such as increased calcium mobilization from bones and enhanced renal reabsorption of calcium.

Mechanism of Action

Process

The mechanism by which parathyroid hormone (1-38) exerts its effects involves several key processes:

  1. Bone Resorption: It stimulates osteoclasts indirectly by increasing the expression of receptor activator of nuclear factor kappa-B ligand while decreasing osteoprotegerin levels.
  2. Calcium Homeostasis: By promoting renal tubular reabsorption and intestinal absorption of calcium, it helps maintain serum calcium levels.

Data

Studies have shown that continuous administration of parathyroid hormone leads to increased serum ionized calcium levels and enhanced osteoclast activity, indicating its potent effects on bone metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Parathyroid hormone (1-38) is typically a white to off-white powder that is soluble in water. Its solubility allows for various administration routes including subcutaneous injections.

Chemical Properties

The peptide exhibits stability under physiological conditions but may require careful handling during synthesis and storage to prevent degradation. Its half-life in circulation is relatively short, approximately 4 minutes, necessitating frequent administration for therapeutic use.

Applications

Scientific Uses

Parathyroid hormone (1-38) has significant applications in both research and clinical settings:

  1. Osteoporosis Treatment: It is used therapeutically to stimulate bone formation in patients with osteoporosis.
  2. Research Tool: It serves as a model for studying bone metabolism and signaling pathways involved in calcium homeostasis.
  3. Investigative Studies: Researchers utilize this peptide to explore its effects on osteoblasts and osteoclasts, providing insights into bone remodeling processes.
Structural and Biochemical Characterization of PTH (1-38)

Primary Structure and Amino Acid Sequence Analysis

PTH (1-38) is an N-terminal fragment of the full-length parathyroid hormone (PTH 1-84) that retains significant bioactivity. Its primary structure consists of a linear polypeptide chain of 38 amino acids with the sequence: H2N-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-COOH [2] [10]. This sequence exhibits a molecular weight of 4,458.13 Da and a molecular formula of C197H319N59O55S2 [2] [10]. The N-terminal region (residues 1-34) contains the principal receptor-binding domain that activates the PTH receptor 1 (PTH1R), while residues 35-38 contribute to enhanced receptor affinity and stability compared to shorter fragments like PTH (1-34) [7]. The presence of methionine residues at positions 8 and 18 makes the peptide susceptible to oxidation, which can alter its biological activity [8].

Table 1: Functional Domains of PTH (1-38)

RegionResiduesFunctional Significance
N-terminal1-34PTH1R binding and activation; cAMP/PKA pathway induction
Helical domain15-31Structural stabilization; receptor interaction
C-terminal extension35-38Enhances receptor affinity; improves metabolic stability

Synthesis and Purification Methodologies

Synthetic production of PTH (1-38) employs solid-phase peptide synthesis (SPPS) techniques using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry [3] [10]. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and deprotection. Key purification steps include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude peptides are purified using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid [10].
  • Lyophilization: Purified fractions are freeze-dried to obtain stable powders [3].
  • Excipient Stabilization: Co-lyophilization with bulking agents like mannitol (5-50% w/w) enhances storage stability by preventing aggregation and oxidation [3]. Patent US5496801A describes optimized formulations containing citrate buffer (pH 4.0-6.0) and mannitol that maintain peptide integrity during lyophilization and reconstitution [3].

Table 2: Key Parameters in PTH (1-38) Synthesis

ParameterConditionPurpose
Coupling chemistryFmoc-SPPSPrevents racemization
Cleavage reagentTFA/thioanisole/water (90:5:5)Side-chain deprotection
HPLC mobile phaseAcetonitrile/water + 0.1% TFASeparation of truncated impurities
Stabilizing excipientMannitol (10-30% w/w)Prevents aggregation during lyophilization

Post-Translational Modifications and Stability Profiles

PTH (1-38) undergoes several degradation pathways that impact its bioactivity:

  • Oxidation: Methionine residues at positions 8 and 18 are vulnerable to oxidation, forming methionine sulfoxide derivatives. This modification reduces receptor-binding affinity by 10- to 20-fold [8]. In chronic kidney disease (CKD), oxidative stress accelerates this process, generating inactive isoforms detectable by liquid chromatography–high-resolution mass spectrometry (LC-HRMS) [4] [8].
  • Deamidation: Asparagine (position 16) and glutamine (position 22) undergo pH-dependent deamidation, leading to isoaspartate formation and peptide backbone cleavage [8].
  • Temperature Sensitivity: Degradation rates increase 5-fold at 25°C compared to 4°C. Lyophilized formulations with mannitol reduce degradation by 60% during 12-month storage at -20°C [3]. Citrate buffers (pH 5.0) further stabilize against deamidation by maintaining optimal pH [3].

Comparative Analysis with Other PTH Fragments

PTH (1-38) exhibits distinct biochemical and functional properties compared to other PTH fragments:

  • PTH (1-34): Both activate PTH1R via cAMP/PKA signaling, but PTH (1-38) shows 2-fold higher binding affinity (Kd = 16.5 nM vs. 19.2 nM) due to interactions between residues 35-38 and the receptor’s juxtamembrane domain [7]. In vivo studies demonstrate PTH (1-38) increases bone formation markers 1.5-fold more effectively than PTH (1-34) at equimolar doses [9].
  • PTH (7-84): This C-terminal fragment acts as a PTH1R antagonist, inhibiting PTH (1-38)-induced cAMP production. In CKD, PTH (7-84) accumulates and contributes to skeletal resistance by blocking osteoanabolic effects [4].
  • Bioactivity Differences: PTH (1-38) uniquely upregulates ubiquitin-specific protease UBP41 (6- to 8-fold in metaphyseal bone), enhancing proteasomal degradation of bone resorption inhibitors [1]. In contrast, it suppresses osteoprotegerin (OPG) transcription 6.6-fold via cAMP/PKA pathways, promoting osteoclast differentiation—a mechanism absent in C-terminal fragments [5] [9].

Table 3: Functional Comparison of PTH Fragments

FragmentReceptor InteractioncAMP ActivationBone Formation EffectsRenal Clearance
PTH (1-38)Full PTH1R agonist+++ ↑ Osteoblast activityHepatic/Kidney (t1/2 = 8 min)
PTH (1-34)Full PTH1R agonist++ ↑ Bone mineral densityHepatic (t1/2 = 5 min)
PTH (7-84)PTH1R antagonist- Inhibits osteoclastogenesisImpaired in CKD
PTH (28-84)No direct receptor binding- Modulates PTH (1-84) activityImpaired in CKD

Properties

CAS Number

104218-12-4

Product Name

PTH (1-38) (HUMAN)

Molecular Formula

C12H11NO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.